An In-Depth Technical Guide to Ethyl 2,4-dihydroxy-6-methylnicotinate: A Privileged Scaffold for Drug Discovery
An In-Depth Technical Guide to Ethyl 2,4-dihydroxy-6-methylnicotinate: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dihydroxy-6-methylnicotinate is a multi-substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its structural framework, featuring hydroxyl, methyl, and ethyl carboxylate functionalities on a pyridine core, offers multiple reactive sites for the development of novel compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and its significant role as a "privileged scaffold" in the design of bioactive molecules.
Molecular Structure and IUPAC Name
The definitive nomenclature and structural representation are fundamental for the unambiguous identification of this compound.
IUPAC Name: ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate[1]
Synonyms: 2,4-Dihydroxy-6-methylnicotinic Acid Ethyl Ester, Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate, 2,4-Dihydroxy-6-methyl-3-pyridinecarboxylic Acid Ethyl Ester[2]
CAS Number: 70254-52-3[1]
Molecular Structure Diagram
The molecular structure of Ethyl 2,4-dihydroxy-6-methylnicotinate is presented below. The numbering of the pyridine ring is crucial for the correct assignment of substituent positions.
Caption: Molecular Structure of Ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₄ | [3] |
| Molecular Weight | 197.19 g/mol | [3] |
| Melting Point | 205-210 °C | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in some polar solvents (e.g., methanol), insoluble in nonpolar solvents (e.g., benzene, ether). | [4] |
| pKa (Predicted) | 8.08 ± 0.28 | [3] |
The Concept of a "Privileged Scaffold"
The term "privileged structure" was introduced to describe molecular frameworks that can serve as ligands for a diverse range of biological targets. These scaffolds are frequently found in numerous drugs with varied therapeutic applications. The pyridine ring system, particularly when appropriately substituted, is a well-established privileged scaffold.
The utility of Ethyl 2,4-dihydroxy-6-methylnicotinate as a privileged scaffold stems from several key features:
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Multiple Functional Groups: The presence of hydroxyl, methyl, and ethyl carboxylate groups provides multiple reactive sites for chemical modification and diversification. This allows for the generation of large compound libraries for high-throughput screening.[1]
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Hydrogen Bonding Capabilities: The hydroxyl groups and the pyridine nitrogen can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of various enzymes and receptors.
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Bioisosteric Potential: The pyridine core can act as a bioisostere for other aromatic systems, such as a benzene ring, offering a way to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
This compound has been specifically utilized as a starting material for the synthesis of analogs of Lucanthone, which are being investigated for their potential antitumor and bactericidal properties.[1]
Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate
There are two primary, well-documented methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.
Experimental Protocol 1: From Ethyl 3-aminocrotonate
This method involves the condensation of ethyl 3-aminocrotonate with a malonic acid derivative equivalent in the presence of a strong base.
Materials:
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Ethyl 3-aminocrotonate
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Sodium ethoxide
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Anhydrous ethanol
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Water
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Basic activated carbon
-
Ammonium chloride
Procedure:
-
To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), sodium ethoxide (65 g, 0.9559 mol), and anhydrous ethanol (240 g).[1]
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Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.[1]
-
After the reaction is complete, cool the mixture to 50-60 °C.
-
Concentrate the solution under reduced pressure to remove approximately 100 g of ethanol.[1]
-
Slowly pour the concentrated solution into 1000 ml of water.
-
Add 10 g of basic activated carbon, stir for 1 hour, and then filter the mixture.[1]
-
Cool the filtrate to below 0 °C.
-
Adjust the pH to 2-3 with ammonium chloride to precipitate the product.[1]
-
Collect the solid by filtration.
-
Dry the resulting solid at 50-60 °C to obtain white, needle-like crystals of ethyl 2,4-dihydroxy-6-methyl-nicotinate.[1]
Experimental Protocol 2: Esterification of 2,4-dihydroxy-6-methylnicotinic acid
This method involves the direct esterification of the corresponding carboxylic acid.
Materials:
-
2,4-dihydroxy-6-methylnicotinic acid
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Ethanol
-
Strong acid catalyst (e.g., sulfuric acid or hydrochloric acid)
-
Sodium bicarbonate solution (for neutralization)
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Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask, dissolve 2,4-dihydroxy-6-methylnicotinic acid in an excess of ethanol.
-
Add a catalytic amount of a strong mineral acid (e.g., sulfuric acid).[1]
-
Heat the reaction mixture to reflux to drive the esterification reaction towards completion.
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the acidic catalyst with a suitable base (e.g., sodium bicarbonate solution).[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]
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The crude product can be purified by recrystallization or column chromatography.
Caption: Synthetic workflows for Ethyl 2,4-dihydroxy-6-methylnicotinate.
Spectroscopic Characterization
Note: Experimentally derived and published spectroscopic data for Ethyl 2,4-dihydroxy-6-methylnicotinate were not available in the searched resources. The following information is based on general principles of spectroscopic analysis for this type of molecule and data for analogous compounds. For definitive characterization, it is imperative to acquire experimental data on a synthesized and purified sample.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a quartet and a triplet), the methyl group (a singlet), the aromatic proton on the pyridine ring (a singlet), and the exchangeable protons of the hydroxyl and amine groups (broad singlets).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the carbons of the pyridine ring (including those bearing the hydroxyl groups), the methyl carbon, and the carbons of the ethyl group.
IR (Infrared) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorptions include:
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Broad O-H stretching vibrations for the hydroxyl groups.
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N-H stretching for the amine in the tautomeric form.
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C=O stretching for the ester and the pyridone carbonyl.
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C-O stretching for the ester.
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Aromatic C=C and C=N stretching vibrations.
MS (Mass Spectrometry)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z = 197.19. Fragmentation patterns can provide further structural information.
Tautomerism
It is important to recognize that Ethyl 2,4-dihydroxy-6-methylnicotinate can exist in different tautomeric forms. The dihydroxy form is in equilibrium with the keto-enol forms, with the 4-hydroxy-2-oxo tautomer, as reflected in the IUPAC name, being a significant contributor. The exact tautomeric equilibrium can be influenced by the solvent and the physical state (solid or solution).
Safety Information
As an organic compound, Ethyl 2,4-dihydroxy-6-methylnicotinate may have irritating effects on the skin, eyes, and respiratory system.[4] It is advisable to wear appropriate personal protective equipment when handling this compound and to work in a well-ventilated area.[4] In case of accidental contact, immediate washing or medical attention is recommended.[4]
Conclusion
Ethyl 2,4-dihydroxy-6-methylnicotinate is a versatile and valuable building block in medicinal chemistry. Its role as a privileged scaffold, combined with its accessibility through straightforward synthetic routes, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of its fundamental properties and synthesis, offering a solid foundation for researchers and scientists working in drug discovery and development.
References
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The Royal Society of Chemistry. Supporting Information. Available at: [Link]
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ChemBK. ETHYL 2,4-DIHYDROXY-6-METHYLNICOTINATE. Available at: [Link]
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ResearchGate. 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Available at: [Link]
